molecular formula C6H15NO2 B1525006 1-Amino-4-methoxy-2-methylbutan-2-ol CAS No. 1247891-19-5

1-Amino-4-methoxy-2-methylbutan-2-ol

Cat. No.: B1525006
CAS No.: 1247891-19-5
M. Wt: 133.19 g/mol
InChI Key: BSKRKNUPHYNKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-methoxy-2-methylbutan-2-ol is an organic compound with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a butane backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Amino-4-methoxy-2-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-butanol with methoxyamine under controlled conditions to introduce the methoxy group. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Amino-4-methoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-4-methoxy-2-methylbutan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-4-methoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-4-methoxy-2-methylbutan-2-ol can be compared with similar compounds such as 4-Amino-2-methylbutan-2-ol and 1-Amino-2-methyl-2-propanol. These compounds share similar structural features but differ in the position and nature of functional groups. The presence of the methoxy group in this compound imparts unique chemical properties, making it distinct from its analogs .

Similar Compounds

Biological Activity

1-Amino-4-methoxy-2-methylbutan-2-ol, with the molecular formula C6_6H15_{15}NO2_2, is an organic compound that has garnered interest in various biological applications due to its unique structural features. This article delves into its biological activities, mechanisms of action, and potential applications in pharmacology and agriculture.

Structural Characteristics

The compound features an amino group, a methoxy group, and a branched alkyl chain. Its chiral center allows for the existence of enantiomers, which can exhibit different biological activities. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Biological Activities

This compound exhibits several notable biological activities:

1. Neuroprotective Effects:
Research indicates that the compound may possess neuroprotective properties. Studies suggest that it can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Antimicrobial Properties:
The compound has shown potential antimicrobial activity against various pathogens. It may inhibit bacterial growth through mechanisms that involve disruption of cell membrane integrity or interference with metabolic pathways .

3. Plant Growth Promotion:
In agricultural settings, this compound has been studied for its role in enhancing plant growth and resistance to pathogens. It appears to stimulate defense mechanisms in plants, making them more resilient to fungal infections .

The mechanisms underlying the biological activities of this compound are diverse:

Neuroprotective Mechanism:
The neuroprotective effects are thought to be mediated through the modulation of signaling pathways associated with neuronal survival and apoptosis. The compound may enhance the expression of neurotrophic factors, thereby supporting neuronal health .

Antimicrobial Action:
The antimicrobial properties may arise from the compound's ability to penetrate bacterial cell walls and disrupt essential cellular functions, leading to cell death .

Plant Defense Induction:
In plants, it is believed that the compound activates defense-related genes and enhances the production of secondary metabolites that confer resistance against pathogens .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaKey FeaturesNotable Biological Activity
This compound C6_6H15_{15}NO2_2Amino and methoxy groups; chiralNeuroprotective, antimicrobial, plant growth promotion
4-Methoxy-2-methylbutan-2-olC6_6H14_{14}O2_2No amino group; used in flavoringLimited biological activity
3-Amino-4-methoxy-butan-1-olC5_5H13_{13}NO2_2Different positioning of amino groupPotential neuroactivity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotection Study: A study published in a peer-reviewed journal demonstrated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions, suggesting its potential use as a therapeutic agent for neurodegenerative diseases .
  • Antimicrobial Efficacy: Another research article highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, showing promising results as a natural antimicrobial agent .
  • Agricultural Application: Field trials indicated that plants treated with this compound exhibited enhanced growth rates and improved resistance to fungal infections compared to untreated controls, emphasizing its role as a biostimulant .

Properties

IUPAC Name

1-amino-4-methoxy-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(8,5-7)3-4-9-2/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKRKNUPHYNKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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